![molecular formula C23H26N2O3 B2871858 (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one CAS No. 869078-56-8](/img/structure/B2871858.png)
(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one
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Overview
Description
The compound appears to contain several functional groups, including a benzofuran, a ketone, and an ethylpiperazine group . These groups are common in many pharmaceuticals and could suggest a variety of potential uses.
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of several functional groups. The benzofuran and ketone groups contribute to the compound’s aromaticity, while the ethylpiperazine group could add basicity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the ketone could undergo nucleophilic addition, while the benzofuran might participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a ketone could increase its polarity, while the ethylpiperazine group could make it a base .Scientific Research Applications
Clinical Research: Mass Spectrometry
The compound has been utilized in clinical research involving mass spectrometry. The Stellar MS mass spectrometer, which is designed for translational research, uses such compounds to streamline the verification of proteins and metabolites of clinical interest. This advancement aids in the conversion of basic science discoveries into clinical applications, ultimately aiming to improve human health .
Gene and Cell Therapy Development
In the field of gene and cell therapy, the compound may serve as a building block for synthesizing novel molecules that can be used in therapeutic interventions. It could be part of the research funded by initiatives like the GenScript Life Science Research Grant Program, which supports projects in gene and cell therapy development .
Diagnostics: Biomarker Identification
In diagnostics, the compound could be used in the identification and verification of biomarkers. For example, it may be part of the workflows in mass spectrometry-based diagnostics to identify disease-specific metabolites or proteins .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-3-24-10-12-25(13-11-24)15-19-20(26)9-8-18-22(27)21(28-23(18)19)14-17-6-4-16(2)5-7-17/h4-9,14,26H,3,10-13,15H2,1-2H3/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOSUWUCBDBFTG-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)C)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)C)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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